The Versatile Building Block: A Technical Guide to 3-Chloropropylamine Hydrochloride for Advanced Drug Development
The Versatile Building Block: A Technical Guide to 3-Chloropropylamine Hydrochloride for Advanced Drug Development
CAS Number: 6276-54-6
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 3-Chloropropylamine (B7771022) hydrochloride. This bifunctional compound is a valuable intermediate in the preparation of a wide range of pharmaceuticals and other complex organic molecules. Its unique structure, possessing both a reactive primary amine and an alkyl chloride, allows for sequential and controlled introduction of molecular diversity, making it a key component in the modern medicinal chemist's toolbox.
Core Physicochemical and Spectral Data
A thorough understanding of the physical and chemical properties of 3-Chloropropylamine hydrochloride is paramount for its effective use in synthesis. The following tables summarize its key quantitative data.
Table 1: Physicochemical Properties of 3-Chloropropylamine Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 6276-54-6 | [1][2] |
| Molecular Formula | C₃H₉Cl₂N | [3] |
| Molecular Weight | 130.02 g/mol | [1][3] |
| Appearance | Off-white to yellow-beige crystalline powder or chunks | [3] |
| Melting Point | 145-150 °C | [1] |
| Solubility | Soluble in water and methanol; slightly soluble in DMSO | [3] |
| Purity | Typically ≥98% | [1] |
Table 2: Spectral Data Summary for 3-Chloropropylamine Hydrochloride
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Data available, typically run in DMSO-d₆ |
| ¹³C NMR | Data available |
| Infrared (IR) | Spectra available |
| Mass Spectrometry (MS) | m/z 94 ([M+H]⁺) |
Synthetic Protocols and Methodologies
The following section details established experimental protocols for the synthesis of 3-Chloropropylamine hydrochloride and its subsequent use in the preparation of pharmaceutically active compounds.
Experimental Protocol 1: Synthesis of 3-Chloropropylamine Hydrochloride
This protocol outlines the synthesis of 3-Chloropropylamine hydrochloride from 3-amino-1-propanol.
Reaction Scheme:
A simple reaction scheme for the synthesis of 3-Chloropropylamine hydrochloride.
Materials:
-
3-amino-1-propanol (4.49 g, 59.19 mmol)
-
Thionyl chloride (8.68 g, 1.32 mmol)
-
Anhydrous chloroform (30 mL)
Procedure:
-
A solution of thionyl chloride in anhydrous chloroform is slowly added dropwise to a solution of 3-amino-1-propanol at a temperature of 0-10°C.
-
Following the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3 hours.
-
After the reflux period, the mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration to yield 3-Chloropropylamine hydrochloride.
Expected Yield: Approximately 93%
Experimental Protocol 2: Synthesis of Roxatidine Acetate Hydrochloride
3-Chloropropylamine hydrochloride is a key intermediate in the synthesis of the H₂ receptor antagonist, roxatidine.
Reaction Workflow:
Synthetic pathway for Roxatidine Acetate Hydrochloride.
Materials:
-
3-(1-piperidinylmethyl)phenol intermediate (60g)
-
3-Chloropropylamine hydrochloride (51g)
-
Anhydrous N,N-Dimethylformamide (DMF) (350ml)
-
Sodium hydride (5.8g)
-
Sodium hydroxide (B78521) (170g)
Procedure:
-
The 3-(1-piperidinylmethyl)phenol intermediate is dissolved in anhydrous DMF in a three-necked flask.[4]
-
Sodium hydride and sodium hydroxide are slowly added to the solution.[4]
-
3-Chloropropylamine hydrochloride is then added under a nitrogen atmosphere.[4]
-
The reaction mixture is heated to 90-95°C and maintained for 2 hours to facilitate the etherification reaction.[4]
-
Subsequent steps involve acylation and salt formation to yield the final product.[4]
Applications in Drug Development
The bifunctional nature of 3-Chloropropylamine hydrochloride makes it a versatile building block for introducing aminopropyl moieties into molecules, a common structural motif in many active pharmaceutical ingredients.
Role as a Pharmaceutical Intermediate
3-Chloropropylamine hydrochloride is a crucial intermediate in the synthesis of a variety of drugs, including:
-
Roxatidine: An H₂ receptor antagonist used to treat peptic ulcers.[4][5]
-
HIV Protease Inhibitors: The aminopropyl group can be incorporated into the backbone of these antiviral drugs.[3][6]
-
Antipsychotic Agents: While not always a direct reactant, it is a precursor to intermediates used in the synthesis of drugs like Ziprasidone and Aripiprazole (B633). The synthesis of Ziprasidone, for instance, involves the coupling of 3-(1-piperazinyl)-1,2-benzisothiazole (B29119) with 5-(2-chloroethyl)-6-chlorooxindole.[7] The synthesis of Aripiprazole involves the reaction of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one with 1-(2,3-dichlorophenyl)piperazine.[8][9][10]
Potential as a Linker in Bioconjugation
The dual reactivity of 3-Chloropropylamine hydrochloride suggests its potential application as a short, flexible linker in the field of bioconjugation, such as in the construction of Antibody-Drug Conjugates (ADCs).
Conceptual Role as a Linker:
Conceptual diagram of 3-Chloropropylamine as a linker in an Antibody-Drug Conjugate.
In this conceptual framework, the primary amine of 3-chloropropylamine (after deprotonation of the hydrochloride salt) can be acylated by a reactive derivative on an antibody to form a stable amide bond. The terminal chloro group can then undergo a nucleophilic substitution reaction with a suitable functional group on a cytotoxic drug, thus covalently linking the two entities. While specific, detailed protocols for this application are not widely published, the fundamental reactivity of the molecule supports this potential use.
Conclusion
3-Chloropropylamine hydrochloride is a commercially available and highly versatile chemical intermediate with significant applications in the pharmaceutical industry. Its straightforward synthesis, well-characterized properties, and dual reactivity make it an invaluable tool for researchers and drug development professionals. This guide provides a foundational understanding of its properties and synthetic utility, empowering scientists to leverage this important building block in the creation of novel and effective therapeutics.
References
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride - Google Patents [patents.google.com]
- 7. How to synthesis of Ziprasidone CAS 146939-27-7 by 5-Chloroethyl-6-chloro-1,3-dihydro-2H-indole-2-one and 3-(1-Piperazinyl)-1,2-benzisothiazole [lookchem.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. benchchem.com [benchchem.com]
- 10. US20100130744A1 - Process for the preparation of aripiprazole - Google Patents [patents.google.com]
